3-Carboxy-4-methoxyphenylboronic acid pinacol ester is a chemical compound characterized by the presence of a carboxylic acid group and a methoxy group on a phenyl ring, along with a boronic acid moiety. Its molecular formula is and it has a molecular weight of approximately 250.1 g/mol. The compound typically appears as a white to tan solid and has a melting point ranging from 99 to 104 °C . The compound is known for its stability under refrigeration and has applications in organic synthesis due to its reactivity as a boronic acid derivative.
The mechanism of action of this compound depends on the specific application. Here are two potential scenarios:
While detailed safety information might not be widely available, some general considerations apply:
-Carboxy-4-methoxyphenylboronic acid pinacol ester (3-CMBP pinacol ester) is a molecule containing a boron atom bonded to two hydroxyl groups and a pinacol group (C(CH3)2OH)2. It also has a carboxylic acid group (COOH) and a methoxy group (OCH3).
These functional groups give 3-CMBP pinacol ester interesting properties for scientific research, particularly in organic chemistry and materials science.
The synthesis of 3-Carboxy-4-methoxyphenylboronic acid pinacol ester can be achieved through several methods:
3-Carboxy-4-methoxyphenylboronic acid pinacol ester has various applications:
Interaction studies involving 3-Carboxy-4-methoxyphenylboronic acid pinacol ester typically focus on its reactivity with other chemical species, including:
Several compounds share structural similarities with 3-Carboxy-4-methoxyphenylboronic acid pinacol ester. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
3-Hydroxy-4-methoxyphenylboronic acid pinacol ester | Similar phenolic structure | Hydroxy group may enhance reactivity |
3-Cyano-4-methoxyphenylboronic acid pinacol ester | Contains cyano group instead of carboxy | Potential for different electronic properties |
4-Methoxyphenylboronic acid pinacol ester | Lacks carboxylic group | Simpler structure; more common in reactions |
These compounds exhibit unique properties that may influence their reactivity and applications in synthetic chemistry. The presence of different functional groups alters their interaction profiles and potential uses in various chemical contexts .